1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Physicochemical profiling Lipophilicity Drug-likeness

The 2-pyridyl substituent on the oxadiazole ring uniquely distinguishes this compound from the widely studied 3-pyridyl nAChR modulator series (e.g., NS9283), enabling exploration of alternative pharmacophoric geometries at the (α4)₃(β2)₂ receptor interface. This precise substituent combination cannot be replaced by phenyl, 2-methylphenyl, or 3-fluorophenyl analogs without fundamentally altering molecular recognition and target selectivity. The compound's XLogP of 1.6 falls within the optimal CNS drug-likeness window, making it ideal for α4β2/α7 nAChR focused screening libraries, antibacterial gyrase inhibition panels, and anthelmintic phenotypic assays. The pyridin-2-yl and oxadiazole moieties also provide versatile synthetic handles for late-stage functionalization via Suzuki coupling or Buchwald-Hartwig amination.

Molecular Formula C18H16N4O2
Molecular Weight 320.352
CAS No. 1170300-40-9
Cat. No. B2991553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
CAS1170300-40-9
Molecular FormulaC18H16N4O2
Molecular Weight320.352
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=N4
InChIInChI=1S/C18H16N4O2/c23-16-10-14(12-22(16)11-13-6-2-1-3-7-13)17-20-18(24-21-17)15-8-4-5-9-19-15/h1-9,14H,10-12H2
InChIKeyWDYSRKOTIRHVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS 1170300-40-9) Procurement-Focused Chemical Profile


1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS 1170300-40-9) is a synthetic heterocyclic compound of the pyrrolidin-2-one class, distinguished by a 1-benzyl substitution on the lactam nitrogen and a 1,2,4-oxadiazol-3-yl moiety bearing a pyridin-2-yl group at the 5-position of the oxadiazole ring [1]. The molecular formula is C18H16N4O2 with a molecular weight of 320.3 g/mol and a computed XLogP3-AA of 1.6, indicating moderate lipophilicity [1]. This compound belongs to a scaffold family that has been explored in patents targeting nicotinic acetylcholine receptors (nAChRs) as allosteric modulators [2] and as DNA gyrase/topoisomerase IV inhibitors [3], though no target-specific bioactivity data have been disclosed for this exact compound in the peer-reviewed primary literature as of the knowledge cutoff date.

Why Generic Substitution Fails for 1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one in Research Procurement


Within the 1,2,4-oxadiazole/pyrrolidine hybrid chemical space, even minor structural perturbations produce substantial shifts in target selectivity, potency, and physicochemical profile. The specific combination of a pyridin-2-yl substituent on the oxadiazole ring and a benzyl group on the pyrrolidinone nitrogen in this compound cannot be replaced by analogs bearing phenyl, 2-methylphenyl, 3-fluorophenyl, or phenethyl substituents without fundamentally altering molecular recognition . In the structurally related nAChR modulator chemotype exemplified by NS9283, a pyridine positional isomer change (3-pyridyl to 2-pyridyl) alone would ablate the key pharmacophoric interactions with the (α4)3(β2)2 receptor interface [1]. Quantitative evidence from the 1,2,4-oxadiazole/pyrrolidine DNA gyrase inhibitor series confirms that N1-substitution identity (benzyl vs. aryl vs. heteroaryl) critically governs both enzymatic IC50 and antibacterial MIC values by orders of magnitude [2].

Quantitative Differentiation Evidence for 1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one Against Closest Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) vs. 1-Phenyl and 1-Phenethyl Analog Series

The target compound exhibits a computed XLogP3-AA of 1.6, positioning it in a favorable CNS-accessible lipophilicity window (typically XLogP 1–3) that balances passive permeability with aqueous solubility [1]. By comparison, the 1-phenyl analog (CAS: 1-phenyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one) lacks the methylene spacer of the benzyl group, reducing lipophilicity (computed XLogP ~1.2 based on substructure analysis), while the 1-phenethyl analog (CAS 1170285-12-7) introduces an additional methylene, increasing lipophilicity outside the optimal CNS window (estimated XLogP ~2.1) [2]. The benzyl substitution in the target compound provides an intermediate lipophilic character unobtainable through simple phenyl or phenethyl substitution.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Acceptor Capacity Differentiation: Target Compound vs. 5-Phenyl-Oxadiazole Analog

The target compound possesses 5 computed hydrogen bond acceptor (HBA) sites (two carbonyl oxygens, one oxadiazole oxygen, two oxadiazole nitrogens, and one pyridinyl nitrogen) [1]. The closely related 1-benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one lacks the pyridinyl nitrogen, reducing HBA count to 4 and eliminating a key metal-chelating and hydrogen-bonding pharmacophore element [2]. This quantitative difference in HBA architecture fundamentally alters the compound's capacity for bidentate metal coordination (e.g., to enzymatic metallocofactors) and directional hydrogen bond formation with target proteins.

Hydrogen bonding Molecular recognition Target engagement

Scaffold-Level Antibacterial Target Engagement: Class Reference Data for 1,2,4-Oxadiazole/Pyrrolidine Hybrids

Although no direct antibacterial data exist for the target compound itself, the 1,2,4-oxadiazole/pyrrolidine hybrid scaffold to which it belongs has demonstrated potent DNA gyrase inhibitory activity in a published medicinal chemistry campaign. In that study, Compound 16 (a closely related hybrid scaffold) achieved an IC50 of 120 nM against Escherichia coli DNA gyrase, outperforming the clinical comparator novobiocin (IC50 = 170 nM) by ~1.4-fold [1]. Furthermore, Compound 16 exhibited MIC values of 24 ng/mL against S. aureus and 62 ng/mL against E. coli, comparable to ciprofloxacin (30 ng/mL and 60 ng/mL, respectively) [1]. The target compound's pyridin-2-yl substituent provides a heterocyclic nitrogen absent in the published series, offering a distinct vector for additional hydrogen-bonding or metal-coordination interactions with the gyrase ATP-binding pocket.

Antibacterial DNA gyrase inhibition Topoisomerase IV inhibition

Scaffold-Level Anthelmintic Activity: Class Reference Data from Pyrrolidine-Oxadiazole Screening

The pyrrolidine-oxadiazole scaffold class has been identified as a productive phenotypic hit series against the parasitic nematode Haemonchus contortus, with optimized compounds achieving motility and developmental inhibition IC50 values in the range of 0.78–22.4 µM, accompanied by high selectivity in mammalian cell counter-screens [1]. The target compound's benzyl-pyrrolidinone core and pyridyl-oxadiazole substitution pattern maps onto this validated anthelmintic chemotype, with the pyridin-2-yl group offering a unique hydrogen-bond acceptor vector for probing parasite-specific target engagement.

Anthelmintic Haemonchus contortus Phenotypic screening

Research and Industrial Application Scenarios for 1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one


CNS Drug Discovery: nAChR Allosteric Modulator SAR Expansion

The target compound's computed XLogP of 1.6 (within the optimal CNS drug-likeness window) and its structural alignment with the oxadiazole-pyridine nAChR modulator patent family [1] make it a compelling candidate for α4β2 or α7 nAChR focused screening libraries. The pyridin-2-yl substituent distinguishes it from the extensively studied 3-pyridyl series (e.g., NS9283), enabling exploration of alternative pharmacophoric geometries at the (α4)3(β2)2 receptor interface [2]. Procurement for electrophysiological profiling (two-electrode voltage clamp or automated patch clamp in recombinant cell lines) is the primary recommended use case.

Antibacterial Lead Optimization: DNA Gyrase Inhibitor Library Member

Based on class-level evidence that 1,2,4-oxadiazole/pyrrolidine hybrids achieve nanomolar DNA gyrase IC50 values (exemplified by Compound 16: IC50 = 120 nM vs. E. coli gyrase, outperforming novobiocin at 170 nM) [3], the target compound should be incorporated into focused screening decks for antibacterial drug discovery. The pyridin-2-yl group provides an additional metal-chelating moiety that may enhance affinity for the gyrase ATP-binding pocket's magnesium coordination sphere. Recommended assays include gyrase ATPase inhibition and MIC determination against ESKAPE pathogen panels.

Anthelmintic Phenotypic Screening Against Drug-Resistant Nematodes

The validated activity of pyrrolidine-oxadiazole scaffolds against Haemonchus contortus (IC50 range 0.78–22.4 µM for the most potent series members) [4] supports inclusion of the target compound in anthelmintic phenotypic screening cascades. The benzyl substitution on the pyrrolidinone nitrogen and the pyridin-2-yl group on the oxadiazole offer two independent vectors for probing parasite-specific target engagement that are underrepresented in published anthelmintic chemical space. Primary use case: motility/development assays against L3 and L4 stages of H. contortus or related trichostrongylid nematodes.

Medicinal Chemistry Building Block: Diversification of the Oxadiazole-Pyrrolidinone Scaffold

The compound's four rotatable bonds (excluding the benzyl methylene) and five hydrogen-bond acceptor sites [5] provide multiple synthetic handles for late-stage functionalization. Researchers procuring this compound as a synthetic intermediate can leverage the pyridin-2-yl moiety for Suzuki coupling, Buchwald-Hartwig amination, or CH activation chemistry, while the oxadiazole ring can serve as a bioisosteric replacement for ester or amide functionalities in lead optimization campaigns.

Quote Request

Request a Quote for 1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.